1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15)
. This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule’s structure. N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a compound that belongs to a class of thiazole derivatives. It is characterized by the presence of a thiazole ring and an amino group attached to a phenyl moiety, making it a significant subject of research in medicinal chemistry. This compound has been investigated for its potential biological activities, particularly in the context of cancer treatment. Its unique structure allows for interactions with various biological targets, leading to promising therapeutic applications.
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide can be classified as:
The synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide typically involves acylation reactions. The primary method includes the reaction of 3-aminophenylthiazole with acetic anhydride in the presence of a base, such as lutidine, and a solvent like dichloromethane. This process facilitates the formation of the amide bond under controlled conditions .
The molecular structure of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide consists of:
This structure contributes to its biological activity and interaction with cellular targets.
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide can undergo several chemical reactions, including:
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide exhibits its biological effects primarily through interactions with cellular components involved in cancer cell proliferation and survival.
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide has several scientific uses:
Thiazole-acetamide hybrids represent a structurally privileged chemotype in modern anticancer drug discovery due to their unique physicochemical properties and diverse target interactions. The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—provides a rigid planar framework that facilitates intercalative interactions with biological macromolecules, including DNA and various enzyme active sites. This scaffold’s electronic versatility allows it to participate in π-stacking, hydrogen bonding, and dipole-dipole interactions critical for target recognition [1] [5]. The acetamide moiety (-NHCOCH₃) appended at the thiazole’s 2-position introduces hydrogen-bonding capability and modulates lipophilicity parameters, significantly influencing cellular permeability and bioavailability profiles [4].
The strategic incorporation of the 3-aminophenyl group at the thiazole’s 4-position creates an extended conjugated system that enhances DNA binding affinity while enabling additional target engagements. This structural motif demonstrates remarkable molecular adaptability, allowing for extensive derivatization at multiple sites: (1) the acetamide’s methyl group, (2) the thiazole core, and (3) the aniline’s amino group. Such modifications enable precise optimization of anticancer potency and pharmacokinetic properties. Recent studies have confirmed that derivatives bearing electron-donating substituents on the phenyl ring exhibit enhanced tubulin polymerization inhibition by stabilizing the colchicine binding site through hydrophobic interactions with Thrα179 and Asnβ258 residues [2] [6]. Additionally, the sulfur atom in the thiazole ring forms critical covalent interactions with cysteine residues in kinase domains, explaining the scaffold’s efficacy against tyrosine kinase-driven malignancies [4] [8].
Table 1: Structural Features and Biological Contributions of Thiazole-Acetamide Hybrids
Structural Element | Physicochemical Properties | Biological Contributions |
---|---|---|
Thiazole ring | Planar structure, π-deficient system | Intercalation with DNA bases; Tubulin binding |
Acetamide linker (-NHCOCH₃) | Hydrogen bond donor/acceptor capability | Enhanced solubility; Target protein H-bonding |
4-Aryl substitution | Extended conjugation; Steric bulk | Hydrophobic pocket binding; Improved target selectivity |
3-Amino group on phenyl ring | Electron donation; Hydrogen bonding | DNA minor groove recognition; Apoptotic pathway modulation |
The specific compound N-[4-(3-aminophenyl)-2-thiazolyl]acetamide (designated as 6b in seminal research) emerged from systematic structure-activity relationship (SAR) studies of over 50 analogs designed to overcome multidrug resistance. Initial high-throughput screening revealed the parent scaffold’s nanomolar potency against melanoma (A375), pancreatic cancer (MIA PaCa-2), and chronic myeloid leukemia (K562) cell lines, with GI₅₀ values ranging from 0.8-2.3 µM [1]. Lead optimization focused on substitutions at three critical positions: (1) the acetamide’s methyl group, (2) the thiazole nitrogen, and (3) the meta-amino group on the phenyl ring. The unsubstituted acetamide derivative (6b) demonstrated superior activity profiles due to optimal balance between membrane permeability and target binding affinity [1] [9].
Mechanistic profiling revealed that 6b exerts its anticancer effects through dual induction of apoptosis and autophagy. In A375 melanoma cells, it triggered caspase-3/7 activation (4.8-fold increase) while simultaneously upregulating LC3-II autophagy markers at 5 µM concentration. This dual mechanism proved particularly effective against resistant phenotypes where single-pathway inhibitors fail [1]. In vivo validation using A375 xenograft models in mice demonstrated a 67% reduction in tumor volume after 21 days of treatment (10 mg/kg/day intraperitoneal administration), significantly outperforming reference compounds like sorafenib. Pharmacokinetic analysis revealed favorable parameters: plasma half-life (t₁/₂) of 3.2 hours, volume of distribution (Vd) of 1.8 L/kg, and oral bioavailability of 42% - indicating adequate systemic exposure and tissue penetration [1] [7].
Table 2: Optimization Strategies for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Derivatives
Modification Site | Optimal Substituent | Biological Outcome |
---|---|---|
Acetamide methyl group (R₁) | -CH₃ (unsubstituted) | Balanced logP (2.8); Enhanced VEGFR-2 binding |
Thiazole C5 position (R₂) | H | Minimal steric hindrance; Improved DNA intercalation |
3-Aminophenyl group (R₃) | -NH₂ (meta position) | Hydrogen bonding with Thr179; Increased apoptosis induction |
N-substitution | None | Preservation of H-bond donor capability; Autophagy activation |
The development of chemoresistance remains an unmet clinical challenge in oncology, particularly in melanoma, pancreatic cancer, and CML where relapse rates approach 70% with conventional therapies. N-[4-(3-aminophenyl)-2-thiazolyl]acetamide addresses this through three distinct resistance-overcoming mechanisms: First, it circumvents efflux pump-mediated resistance by maintaining intracellular concentrations in P-glycoprotein (P-gp) overexpressing cells. Unlike doxorubicin, which shows 48-fold reduced potency in MDR1-transfected cells, 6b maintains a resistance factor of only 1.3 [1]. Second, it induces Bcl-2-mediated apoptosis in resistant phenotypes by downregulating the anti-apoptotic protein Bcl-2 (4.5-fold reduction) while upregulating pro-apoptotic Bax (3.2-fold increase), effectively altering the apoptotic threshold in recalcitrant cells [4] [6]. Third, its dual autophagy-apoptosis activation creates synergistic cytotoxicity that prevents compensatory pathway upregulation commonly observed with single-mechanism agents.
The compound’s efficacy against resistant cell lines was validated across three models: (1) Imatinib-resistant K562 CML cells (IC₅₀ = 1.7 µM vs. 98 µM for imatinib), (2) Vemurafenib-resistant A375 melanoma (GI₅₀ = 2.1 µM), and (3) Gemcitabine-resistant MIA PaCa-2 pancreatic cancer (GI₅₀ = 1.9 µM). Molecular profiling revealed simultaneous inhibition of survival pathways (PI3K/AKT/mTOR) and activation of stress response pathways (JNK/p38), creating an insurmountable pro-death signaling cascade in resistant cells [1]. Pharmacokinetic studies further confirmed adequate tissue distribution to tumor sanctuaries where resistant clones often reside, including bone marrow (Cₘₐₓ = 8.2 µg/g) and brain tissue (brain/plasma ratio = 0.6), addressing critical pharmacological limitations of existing agents [1] [8].
Table 3: Activity of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Against Resistant Cancer Models
Resistance Model | Cell Line | GI₅₀/IC₅₀ (µM) | Resistance Mechanism Overcome |
---|---|---|---|
Imatinib-resistant CML | K562/R | 1.7 | BCR-ABL T315I mutation; MDR1 overexpression |
Vemurafenib-resistant melanoma | A375/BRAFᵛ⁶⁰⁰ᴱ⁷ᴿ | 2.1 | MAPK pathway reactivation |
Gemcitabine-resistant pancreatic | MIA PaCa-2/Gemᵛ⁸ | 1.9 | RRM1 overexpression; Deoxycytidine kinase deficiency |
Doxorubicin-resistant breast cancer | MCF-7/ADR | 3.2 | P-glycoprotein efflux; Bcl-2 upregulation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7